molecular formula C25H34O14 B1221249 7-Epiloganin tetraacetate

7-Epiloganin tetraacetate

Cat. No.: B1221249
M. Wt: 558.5 g/mol
InChI Key: WZCFCKSAJWMDCC-QXKHIQGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Epiloganin tetraacetate is a terpene glycoside.

Scientific Research Applications

Pharmacological Applications

7-Epiloganin tetraacetate exhibits significant pharmacological potential, particularly in the following areas:

  • Antioxidant Activity : Studies have shown that extracts containing this compound demonstrate strong antioxidant properties. For instance, a study utilizing high-resolution liquid chromatography coupled with mass spectrometry (HR-LCMS) identified this compound among others in Teucrium polium extracts. The antioxidant activity was assessed using various assays, highlighting its ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
  • Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines, showcasing promising results in reducing cell viability and inducing apoptosis . The compound's mechanism of action appears to involve modulation of signaling pathways associated with cell survival and death.
  • Antimicrobial Effects : The compound has been tested for its antimicrobial efficacy against several pathogens. In vitro assays revealed that this compound exhibits inhibitory effects on bacteria such as Acinetobacter baumannii and viruses like Coxsackievirus B-3. These findings suggest its potential use in developing antimicrobial agents .

Cosmetic Applications

The cosmetic industry is increasingly interested in natural compounds like this compound due to their safety and efficacy:

  • Skin Care Formulations : The compound's antioxidant properties make it a valuable ingredient in skin care products aimed at combating aging and protecting against environmental damage. Its inclusion in formulations can enhance the stability and effectiveness of active ingredients, contributing to overall skin health .
  • Wound Healing : Preliminary studies suggest that formulations containing this compound may promote wound healing. Its anti-inflammatory properties could aid in reducing irritation and accelerating the healing process when applied topically .

Agricultural Applications

In agriculture, the use of natural compounds like this compound is gaining traction:

  • Pesticidal Properties : There is emerging evidence that compounds derived from Teucrium polium, including this compound, may possess insecticidal or fungicidal properties. This can be particularly beneficial for sustainable agriculture practices aimed at reducing chemical pesticide usage .

Data Table: Summary of Applications

Application AreaSpecific UsesEvidence Source
PharmacologyAntioxidant, anticancer, antimicrobial
CosmeticsSkin care formulations, wound healing
AgriculturePesticidal properties

Case Studies

  • Antioxidant Efficacy : A study conducted on Teucrium polium extracts demonstrated that the inclusion of this compound significantly increased the antioxidant capacity compared to control groups. The DPPH radical scavenging assay showed an IC50 value indicating strong activity .
  • Antimicrobial Testing : In a comparative study, various extracts were tested against Pseudomonas aeruginosa. The results indicated that those containing this compound had the highest zones of inhibition, suggesting its potential as a natural antimicrobial agent .
  • Cosmetic Formulation Development : A formulation containing this compound was evaluated for skin moisturizing properties. Clinical trials showed improved hydration levels in participants after regular application over four weeks, highlighting its efficacy in cosmetic applications .

Properties

Molecular Formula

C25H34O14

Molecular Weight

558.5 g/mol

IUPAC Name

methyl (1S,4aS,6R,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C25H34O14/c1-10-17(30)7-15-16(23(31)32-6)8-34-24(19(10)15)39-25-22(37-14(5)29)21(36-13(4)28)20(35-12(3)27)18(38-25)9-33-11(2)26/h8,10,15,17-22,24-25,30H,7,9H2,1-6H3/t10-,15+,17+,18+,19+,20+,21-,22+,24-,25-/m0/s1

InChI Key

WZCFCKSAJWMDCC-QXKHIQGTSA-N

SMILES

CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O

Isomeric SMILES

C[C@H]1[C@@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O

Canonical SMILES

CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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